molecular formula C22H23N3O3 B5037935 1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Cat. No.: B5037935
M. Wt: 377.4 g/mol
InChI Key: QBLGQLLWUIOQAQ-UHFFFAOYSA-N
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Description

1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

The synthesis of 1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinoline core. Common synthetic routes include the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial production methods may involve optimizing these reactions for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE include other quinoline derivatives and carbamoyl-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of a quinoline core with a carbamoyl and propyl substituent, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and developers in multiple fields.

Properties

IUPAC Name

1-[2-(4-methylanilino)-2-oxoethyl]-2-oxo-N-propylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-12-23-22(28)18-13-21(27)25(19-7-5-4-6-17(18)19)14-20(26)24-16-10-8-15(2)9-11-16/h4-11,13H,3,12,14H2,1-2H3,(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLGQLLWUIOQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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